molecular formula C21H21ClN4O3S B6535699 3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine CAS No. 1021218-86-9

3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine

Cat. No.: B6535699
CAS No.: 1021218-86-9
M. Wt: 444.9 g/mol
InChI Key: KICQUINXDIKTCJ-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a piperazine moiety, which is a six-membered ring containing two nitrogen atoms . The compound also contains a methoxyphenyl group and a chlorobenzenesulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Future Directions

The future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its interactions with various biological targets .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-20-8-3-2-7-18(20)19-9-10-21(24-23-19)25-11-13-26(14-12-25)30(27,28)17-6-4-5-16(22)15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICQUINXDIKTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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